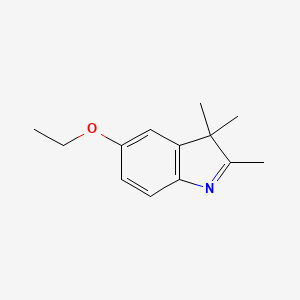

5-Ethoxy-2,3,3-trimethyl-3H-indole

Description

Significance and Versatility of the 3H-Indole (Indolenine) Scaffold in Organic Chemistry

The 3H-indole, or indolenine, scaffold is a crucial structural motif in a wide array of organic compounds. Its significance stems from its presence in numerous natural products, particularly alkaloids, and its utility as a versatile synthetic intermediate. ingentaconnect.comnih.gov The indole (B1671886) core is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological receptors, making it a valuable framework for drug design. ingentaconnect.comnih.govnih.gov This has led to the development of a vast number of synthetic and naturally occurring indole derivatives with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-tubercular properties. ingentaconnect.comnih.govnih.govnih.gov

The versatility of the indole scaffold is further demonstrated by its application in the synthesis of complex polycyclic structures. polimi.itacs.org Methods such as dearomatization of indoles through cycloaddition reactions provide access to intricate and stereochemically rich molecular architectures. polimi.itacs.org Furthermore, the indole nucleus can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties. nih.gov This adaptability makes it an indispensable tool for organic chemists in the creation of novel molecules with tailored functions.

Structural Features and Tautomeric Considerations pertinent to 5-Ethoxy-2,3,3-trimethyl-3H-indole

The defining structural feature of this compound is the 3H-indole (indolenine) core. Unlike the aromatic 1H-indole, the 3H-tautomer possesses a non-aromatic pyrroline (B1223166) ring fused to the benzene (B151609) ring. This results in a localized imine functionality (C=N bond) within the five-membered ring. The key structural characteristics are:

Gem-dimethyl group at C3: The two methyl groups at the C3 position prevent tautomerization to the more stable 1H-indole form by blocking the proton transfer.

Ethoxy group at C5: An electron-donating ethoxy group is attached to the benzene ring at the 5th position, influencing the electronic properties of the molecule.

Methyl group at C2: A methyl group is attached to the imine carbon (C2).

Tautomerism: Indole itself exists in tautomeric forms, with the 1H-indole being significantly more stable due to its aromaticity. researchgate.net The 3H-indole (or indolenine) is a less stable tautomer. researchgate.net However, in the case of 2,3,3-trisubstituted indoles like this compound, the presence of substituents at the 3-position prevents the formation of the aromatic 1H-indole tautomer. The study of tautomerism in related systems like indole-3-pyruvate highlights the importance of analytical methods to distinguish between tautomeric forms, as their reactivity can differ. nih.gov

Contextual Overview of this compound as a Key Heterocyclic Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its 3H-indole structure allows for specific chemical transformations. For instance, a related compound, 2,3,3-trimethyl-3H-indole, is used in the synthesis of various dyes and other complex molecules. The synthesis of a methoxy (B1213986) analog, 5-methoxy-2,3,3-trimethyl-3H-indole, is achieved through the Fischer indole synthesis by reacting 4-methoxyphenylhydrazine hydrochloride with isopropyl methyl ketone. chemicalbook.com A similar strategy can be envisioned for the ethoxy derivative.

This class of compounds, specifically the 2,3,3-trimethyl-3H-indole core, is a precursor in the synthesis of spiropyrans, which are known for their photochromic properties. rsc.org The nitration of 2,3,3-trimethylindolenine (B142774) to produce 5-nitro-2,3,3-trimethylindolenine further demonstrates the utility of this scaffold in introducing functional groups that can be subsequently modified. chemspider.com The Fischer indole synthesis is a common method for preparing such 3H-indoles, though reaction conditions can influence the yield and success of the synthesis, particularly with substituted phenylhydrazines. mdpi.comnih.gov The reactivity of the imine bond and the potential for functionalization on the aromatic ring make this compound a versatile building block for constructing more complex heterocyclic systems.

Data Tables

Table 1: Physicochemical Properties of 5-Methoxy-2,3,3-trimethyl-3H-indole (a related compound)

| Property | Value | Source |

| Molecular Formula | C12H15NO | chemicalbook.comsigmaaldrich.com |

| Molar Mass | 189.25 g/mol | chemicalbook.com |

| Appearance | Pale yellow to orange solid | |

| Boiling Point | 286.7±40.0 °C (Predicted) | |

| Density | 1.04±0.1 g/cm3 (Predicted) | |

| Refractive Index | 1.539 |

Table 2: Spectroscopic Data for 2,3,3-trimethyl-5-nitro-indole (a related compound)

| Data Type | Peaks | Source |

| 1H-NMR (300 MHz, Chloroform-d) | δ 8.25 (dd, J = 8.5, 2.2 Hz, 1H), 8.16 (d, J = 2.1 Hz, 1H), 7.61 (d, J = 8.5 Hz, 1H), 2.36 (s, 3H), 1.37 (s, 6H) | chemspider.com |

| 13C-NMR (300 MHz, Chloroform-d) | δ 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02 | chemspider.com |

| IR (ATR) | 2977, 1565, 1515, 1420, 1389, 1333, 1206, 1112, 1056, 916, 847, 803, 738 cm⁻¹ | chemspider.com |

| GC-MS (EI) m/z | 204.05 [M-H]⁺ | chemspider.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74470-86-3 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

5-ethoxy-2,3,3-trimethylindole |

InChI |

InChI=1S/C13H17NO/c1-5-15-10-6-7-12-11(8-10)13(3,4)9(2)14-12/h6-8H,5H2,1-4H3 |

InChI Key |

KSUQWVFQDGIFRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C2(C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethoxy 2,3,3 Trimethyl 3h Indole and Its Analogs

Fischer Indole (B1671886) Synthesis: Mechanistic Investigations and Optimized Protocols for 3H-Indolenine Formation

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, stands as one of the most significant and widely utilized methods for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound like an aldehyde or ketone. wikipedia.orgbhu.ac.in

The established mechanism proceeds through several key steps. wikipedia.orgresearchgate.net First, the arylhydrazone undergoes tautomerization to form an enehydrazine intermediate. Protonation of this enehydrazine then facilitates a crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. researchgate.net The resulting di-imine intermediate subsequently undergoes cyclization and, following the elimination of an ammonia (B1221849) molecule under the acidic conditions, yields the final product. wikipedia.org When a ketone such as methyl isopropyl ketone is used, the final product is a 3H-indole, also known as an indolenine, which lacks the aromaticity of the 1H-indole tautomer due to the presence of a quaternary carbon at the C3 position. nih.gov The formation of this stable 3,3-disubstituted indolenine is a common outcome for ketones that lack a hydrogen atom on one of the alpha-carbons available for elimination to form a C2-C3 double bond.

Selection and Preparation of Phenylhydrazine (B124118) and Methyl-Isopropyl Ketone Precursors

The success of the Fischer indole synthesis hinges on the appropriate selection and purity of its precursors. For the synthesis of 5-Ethoxy-2,3,3-trimethyl-3H-indole, the required starting materials are 4-ethoxyphenylhydrazine and methyl isopropyl ketone.

4-Ethoxyphenylhydrazine: This precursor provides the benzene (B151609) ring, the nitrogen atoms, and the 5-ethoxy substituent of the final product. It is typically prepared from 4-ethoxyaniline (p-phenetidine) via a two-step diazotization and reduction sequence. While specific protocols for the ethoxy derivative are based on well-established general methods for arylhydrazine synthesis, the procedure for the analogous 4-methoxyphenylhydrazine is well-documented. springernature.com

Table 1: General Synthesis Protocol for 4-Alkoxyphenylhydrazine

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1. Diazotization | 4-Alkoxyaniline, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂) | 0-5 °C | Conversion of the primary amine to a diazonium salt. |

| 2. Reduction | Stannous Chloride (SnCl₂) in conc. HCl or Sodium Sulfite (Na₂SO₃) | Cold (e.g., 0 °C) | Reduction of the diazonium salt to the corresponding hydrazine. |

| 3. Isolation | Filtration or Extraction | Standard workup | Isolation of the arylhydrazine, often as its hydrochloride salt for stability. |

Methyl Isopropyl Ketone (3-Methyl-2-butanone): This unsymmetrical ketone provides the remaining carbon atoms for the pyrrole (B145914) portion of the indolenine ring, specifically yielding the 2-methyl and the gem-disubstituted 3,3-dimethyl groups. Several methods for its synthesis have been reported.

Table 2: Selected Laboratory Preparations of Methyl Isopropyl Ketone

| Method | Starting Materials | Brief Description |

|---|---|---|

| From tert-Amyl Alcohol | tert-Amyl alcohol, Bromine, Potassium Carbonate | Bromination of tert-amyl alcohol followed by rearrangement and hydrolysis with potassium carbonate. |

| From Isobutyric Acid | Isobutyric acid, Acetic acid, Catalyst (e.g., Thoria) | Vapors of the carboxylic acids are passed over a heated catalyst bed. |

Impact of Acid Catalysis (e.g., Sulfuric Acid, Hydrochloric Acid, Acetic Acid) on Reaction Yield and Selectivity

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis, significantly influencing reaction rates, yields, and in some cases, product selectivity. mdpi.com Both Brønsted acids and Lewis acids are effective. wikipedia.orgnih.gov

The catalyst facilitates two key steps: the tautomerization of the hydrazone to the enehydrazine and the subsequent cyclization and elimination of ammonia. researchgate.net The strength and concentration of the acid can determine the success of the reaction. For instance, reactions involving phenylhydrazines with electron-withdrawing groups may fail in a weaker acid like glacial acetic acid but proceed effectively in a stronger acid or a combination of acids, such as acetic acid with hydrochloric acid. mdpi.comnih.gov

Table 3: Effect of Common Acid Catalysts in Fischer Indole Synthesis

| Acid Catalyst | Type | Typical Conditions | Notes |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Brønsted | Often used in an alcoholic solvent or in combination with acetic acid. nih.gov | Strong, effective catalyst. Can promote higher yields, especially for less reactive substrates. |

| Sulfuric Acid (H₂SO₄) | Brønsted | Used in various concentrations. wikipedia.orgsharif.edu | Potent catalyst; its concentration can influence the regioselectivity of the cyclization. sharif.edu |

| Acetic Acid (CH₃COOH) | Brønsted | Often used as both a catalyst and a solvent, typically at reflux. nih.gov | A weaker acid, suitable for many standard syntheses. May be insufficient for deactivated hydrazines. |

| Polyphosphoric Acid (PPA) | Brønsted | Used as a solvent and catalyst at elevated temperatures. | Strong dehydrating agent, very effective for driving the reaction to completion. |

| Zinc Chloride (ZnCl₂) | Lewis | Used in stoichiometric amounts, often in a melt or high-boiling solvent. | One of the classic and most common Lewis acid catalysts for this reaction. sharif.edu |

| Boron Trifluoride (BF₃) | Lewis | Typically used as its etherate complex (BF₃·OEt₂). nih.gov | A versatile and effective Lewis acid catalyst. |

Regiochemical Control in the Cyclization of Substituted Hydrazones

When an unsymmetrical ketone such as methyl isopropyl ketone is used, there is a possibility of forming two different enehydrazine intermediates, which can lead to two regioisomeric indole products. sharif.edu The control of this regioselectivity is a key challenge. The cyclization can theoretically proceed toward the less-substituted carbon (the methyl group) or the more-substituted carbon (the isopropyl group) of the original ketone.

For the synthesis of 2,3,3-trimethyl-3H-indole, cyclization must occur via the enehydrazine formed on the isopropyl side of the ketone. Research has shown that with isopropyl methyl ketone, the formation of the 2,3,3-trimethyl-3H-indolenine is generally favored. nih.govacs.org This outcome is often attributed to the formation of the more thermodynamically stable, more highly substituted enehydrazine intermediate. The subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization steps lock in this substitution pattern. While factors like acid strength and temperature can influence the ratio of isomers, the inherent steric and electronic properties of the isopropyl methyl ketone phenylhydrazone strongly direct the reaction toward the desired 2,3,3-trimethyl product. sharif.eduacs.org

Specific Strategies for the Introduction of the 5-Ethoxy Moiety

The 5-ethoxy group can be incorporated into the target molecule using two primary approaches: by starting with a precursor that already contains the ethoxy group, or by adding it to an existing indole ring in a post-synthesis modification step.

Synthesis utilizing 4-Ethoxyphenylhydrazine or Related Ethoxy-Substituted Precursors

The most direct and convergent strategy for preparing this compound is to use 4-ethoxyphenylhydrazine as the starting material in the Fischer indole synthesis. In this approach, the ethoxy group is present from the beginning of the reaction sequence.

The reaction involves the condensation of 4-ethoxyphenylhydrazine (often as its hydrochloride salt) with methyl isopropyl ketone in the presence of an acid catalyst, such as glacial acetic acid or an alcohol saturated with HCl, followed by heating to induce cyclization. nih.gov This one-pot procedure is highly efficient as it avoids the need for protection and deprotection steps or late-stage functionalization.

Post-Synthetic Etherification or Trans-etherification of 5-Hydroxy- or 5-Methoxy-3H-indole Derivatives

An alternative, multi-step approach involves creating the indolenine core first and then introducing the ethoxy group.

Etherification of 5-Hydroxy-3H-indole Derivatives: This strategy begins with the synthesis of 5-hydroxy-2,3,3-trimethyl-3H-indole, which can be prepared via a Fischer synthesis using 4-aminophenylhydrazine and methyl isopropyl ketone. The subsequent conversion of the 5-hydroxy group to a 5-ethoxy group is typically achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This classic Sₙ2 reaction involves two steps:

Deprotonation: The phenolic hydroxyl group of the 5-hydroxyindole (B134679) is deprotonated using a strong base, such as sodium hydride (NaH), to form a more nucleophilic sodium phenoxide intermediate. mdpi.com

Alkylation: The phenoxide is then reacted with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄). The phenoxide ion acts as a nucleophile, attacking the ethylating agent and displacing the halide or sulfate leaving group to form the desired ether. mdpi.com

Trans-etherification of 5-Methoxy-3H-indole Derivatives: A direct one-step trans-etherification to convert a methoxy (B1213986) group to an ethoxy group on an aromatic ring is challenging and not a common synthetic transformation. A more practical, albeit two-step, route involves the cleavage of the methyl ether followed by re-etherification.

Ether Cleavage: The 5-methoxy-2,3,3-trimethyl-3H-indole is treated with a strong ether-cleaving reagent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), to demethylate the methoxy group and yield the corresponding 5-hydroxyindole.

Etherification: The resulting 5-hydroxyindole is then subjected to etherification with an ethylating agent as described above in the Williamson ether synthesis.

This cleavage-then-alkylation sequence provides a reliable, though less direct, pathway to the target 5-ethoxy compound from a methoxy-substituted precursor.

Synthesis of Positional and Structural Analogs as Precursors for this compound

The synthesis of positional and structural analogs of this compound is crucial for developing diverse chemical entities and for providing precursors that can be chemically modified to obtain the target compound. These analogs, including methoxy, halogeno, and carboxylic acid derivatives, serve as versatile building blocks in medicinal chemistry and materials science. google.comchemimpex.com

Preparation of 5-Methoxy-2,3,3-trimethyl-3H-indole

5-Methoxy-2,3,3-trimethyl-3H-indole is a significant analog and a common precursor in the synthesis of various pharmaceutical agents and natural products. chemimpex.com The most prevalent and effective method for its synthesis is the Fischer indole synthesis. byjus.comwikipedia.orgchim.it

This classical method involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction between a substituted phenylhydrazine and a ketone or aldehyde. byjus.comwikipedia.org For the preparation of 5-methoxy-2,3,3-trimethyl-3H-indole, the reaction utilizes (4-methoxyphenyl)hydrazine (B1593770) and 3-methyl-2-butanone (B44728) (isopropyl methyl ketone). chemicalbook.com

The reaction is typically carried out in a suitable acidic medium, such as glacial acetic acid, and heated under reflux to drive the cyclization. chemicalbook.com The mechanism proceeds through the formation of a hydrazone intermediate, followed by an acid-catalyzed -sigmatropic rearrangement and subsequent cyclization to form the indole ring system. wikipedia.org A modified procedure reports the reaction of 4-methoxy-phenylhydrazine hydrochloride with isopropyl methyl ketone in glacial acetic acid, refluxed for 10 hours, to yield the desired product as a red, viscous oil in a high yield of 95%. chemicalbook.com

Table 1: Synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole via Fischer Indole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield | Reference |

|---|

Synthesis of 5-Halogeno-2,3,3-trimethyl-3H-indole Derivatives as versatile building blocks

5-Halogeno-2,3,3-trimethyl-3H-indole derivatives are highly valuable synthetic intermediates. The halogen atom at the 5-position serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions, such as the Suzuki reaction, to form 5-aryl derivatives. google.com

The synthesis of these halogenated indolenines can also be achieved using the Fischer indole synthesis, starting from the corresponding halogen-substituted phenylhydrazine. For instance, 5-chloro-2,3,3-trimethylindolenine is prepared by reacting methylisopropyl ketone parachlorophenylhydrazone with a strong acid like sulfuric acid. google.com The choice of acid and its concentration are critical for achieving high yields. google.com

Furthermore, direct halogenation of the indole nucleus represents another synthetic strategy. While specific examples for the 2,3,3-trimethyl-3H-indole system are less common in the provided literature, general methods for halogenating indole scaffolds are well-established and can be adapted. nih.gov These methods often employ reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) for chlorination, bromination, and iodination, respectively.

Table 2: Examples of 5-Halogeno-2,3,3-trimethyl-3H-indole Synthesis

| Target Compound | Starting Material | Reagent/Catalyst | Key Reaction Type | Reference |

|---|---|---|---|---|

| 5-Chloro-2,3,3-trimethylindolenine | Methylisopropyl ketone parachlorophenylhydrazone | Sulfuric Acid or Hydrochloric Acid | Fischer Indole Synthesis | google.com |

| 5-Bromo-2,3,3-trimethyl-3H-indole | 4-Bromophenylhydrazine | 3-Methyl-2-butanone / Acid Catalyst | Fischer Indole Synthesis (Inferred) | google.com |

Synthetic Routes to 2,3,3-Trimethyl-3H-indole-5-carboxylic Acid and its Esters/Amides

2,3,3-Trimethyl-3H-indole-5-carboxylic acid is another key analog, often used as an intermediate in the synthesis of cyanine (B1664457) dyes for applications like fluorescence imaging. chemicalbook.com

The primary synthetic route to this carboxylic acid derivative is the Fischer indole synthesis. The reaction involves the condensation of 4-hydrazinobenzoic acid with 3-methyl-2-butanone in a solvent like glacial acetic acid under reflux conditions. The resulting product is typically a solid that can be purified by recrystallization.

Esters and Amides of 2,3,3-trimethyl-3H-indole-5-carboxylic acid are synthesized through standard esterification and amidation reactions, respectively.

Esterification: The carboxylic acid can be converted to its corresponding esters (e.g., methyl, ethyl) by reacting it with an alcohol in the presence of an acid catalyst. While specific examples for this exact compound are not detailed in the provided search results, general protocols for the esterification of indole carboxylic acids are widely applied. For instance, the synthesis of methyl 1-alkyl-5-nitro-1H-indole-3-carboxylates demonstrates a common approach to creating indole esters. mdpi.com

Amidation: The synthesis of amides from 2,3,3-trimethyl-3H-indole-5-carboxylic acid can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an appropriate amine. Alternatively, direct amidation can be performed using coupling reagents. A notable method for direct amidation involves the use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which effectively facilitates the coupling of a wide range of carboxylic acids and amines. acs.org

Table 3: Synthetic Approaches to 2,3,3-Trimethyl-3H-indole-5-carboxylic Acid and Derivatives

| Target Compound | Starting Materials | Key Reagents/Conditions | Reaction Type | Reference |

|---|---|---|---|---|

| 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 4-Hydrazinobenzoic acid, 3-Methyl-2-butanone | Glacial Acetic Acid, Reflux | Fischer Indole Synthesis | |

| Esters of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid, Alcohol | Acid Catalyst | Esterification | mdpi.com (by analogy) |

Chemical Transformations and Derivatization Pathways of 5 Ethoxy 2,3,3 Trimethyl 3h Indole Derivatives

N-Alkylation of the Indolenine Nitrogen Atom to Form Quaternary Ammonium (B1175870) Salts

The nitrogen atom of the indolenine ring in 5-Ethoxy-2,3,3-trimethyl-3H-indole is nucleophilic and readily undergoes N-alkylation to form quaternary ammonium salts. These salts are crucial intermediates in the synthesis of various compounds, including cyanine (B1664457) dyes.

The quaternization of indolenine derivatives is typically achieved by reacting the indolenine with an alkylating agent. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl tosylate) and dialkyl sulfates. google.comrsc.org The reaction conditions can vary depending on the reactivity of the alkylating agent and the specific indolenine derivative.

For instance, the N-methylation of 1,2,2-trimethyl-1H-benz[e]indole has been accomplished by heating with methyl iodide in acetonitrile (B52724). rsc.org Similarly, the potassium salt of 2,3,3-trimethyl-3H-indole-5-sulfonate can be alkylated with iodomethane (B122720) or 6-bromohexanoic acid. sciforum.net Microwave irradiation has also been employed to accelerate N-alkylation reactions, often leading to shorter reaction times and improved yields. google.com The choice of solvent can also be critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile being commonly used. google.comrsc.org

Table 1: Reaction Conditions for N-Alkylation of Indolenine Derivatives

| Indolenine Derivative | Alkylating Agent | Solvent | Temperature | Time | Yield | Reference |

| 1,2,2-Trimethyl-1H-benz[e]indole | Methyl iodide | Acetonitrile | 100 °C (reflux) | 2 h | 72% | rsc.org |

| Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | Iodomethane | - | 40 °C | 6 h | - | sciforum.net |

| Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | 6-Bromohexanoic acid | Chlorobenzene | 110 °C | 12 h | 62% | sciforum.net |

| Indole (B1671886) | Dimethyl carbonate | DMF | 90 °C | - | - | google.com |

| Indole | Dibenzyl carbonate | DMA | 135 °C | - | - | google.com |

This table is interactive. Click on the headers to sort the data.

The efficiency and regioselectivity of N-alkylation can be influenced by the nature of substituents on both the indolenine ring and the alkylating agent. Electron-donating groups on the indolenine ring generally increase the nucleophilicity of the nitrogen atom, facilitating the alkylation reaction. Conversely, electron-withdrawing groups can decrease the reaction rate. mdpi.com

Steric hindrance around the nitrogen atom can also play a significant role. Bulky substituents on either the indolenine or the alkylating agent can hinder the approach of the reactants, leading to lower yields or requiring more forcing reaction conditions. mdpi.com In some cases, the presence of substituents at the C3 position is necessary to prevent competing reactions at that site, which is often more nucleophilic than the nitrogen atom in indole systems. nih.gov

Functionalization of the Aromatic Ring System

The benzene (B151609) ring of the this compound system can be further functionalized to introduce a variety of substituents, thereby modifying the electronic and steric properties of the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. While direct C-5 arylation of this compound itself is not extensively documented, the general principles of Suzuki-Miyaura coupling on indole systems are well-established. This reaction typically involves the coupling of a halogenated or boronate-substituted indole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. The ethoxy group at the C-5 position is an electron-donating group, which can influence the reactivity of the aromatic ring in such coupling reactions.

The ethoxy group at the C-5 position is an ortho-, para-directing activating group for electrophilic aromatic substitution. lkouniv.ac.in This is due to the resonance stabilization of the arenium ion intermediate formed during the attack of an electrophile. dalalinstitute.com Therefore, electrophilic substitution reactions on this compound are expected to occur primarily at the C-4 and C-6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lkouniv.ac.in The specific conditions for these reactions would need to be optimized for the this compound substrate. For example, Friedel-Crafts acylation of a BN-fused indole has been achieved using acetyl chloride in the presence of a Lewis acid like Et₂AlCl. nih.gov

Table 2: Theoretical Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Expected Major Products |

| Nitration | 4-Nitro-5-ethoxy-2,3,3-trimethyl-3H-indole and 6-Nitro-5-ethoxy-2,3,3-trimethyl-3H-indole |

| Halogenation | 4-Halo-5-ethoxy-2,3,3-trimethyl-3H-indole and 6-Halo-5-ethoxy-2,3,3-trimethyl-3H-indole |

| Sulfonation | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

| Friedel-Crafts Acylation | 4-Acyl-5-ethoxy-2,3,3-trimethyl-3H-indole and 6-Acyl-5-ethoxy-2,3,3-trimethyl-3H-indole |

This table is interactive and provides a theoretical guide to the expected products.

Reactivity of the 2-Methylene Position in Indolenine Derivatives

The quaternized derivatives of this compound, specifically those with an alkyl group at the nitrogen atom, can exhibit reactivity at the 2-methyl group. The protons of the 2-methyl group become acidic and can be removed by a base to form a reactive methylene (B1212753) base.

This methylene base is a key intermediate in the synthesis of cyanine dyes. It can condense with various electrophilic reagents, such as other heterocyclic quaternary salts or compounds containing a reactive carbonyl or vinyl group, to form the characteristic polymethine chain of cyanine dyes. nih.govnih.gov The length and constitution of this chain determine the absorption and fluorescence properties of the resulting dye. For example, the synthesis of trimethine cyanine dyes involves the reaction of a hemicyanine intermediate with another quaternary salt. nih.gov

Incorporation into Complex Molecular Architectures and Hybrid Systems

The versatile reactivity of the this compound core structure allows for its integration into more complex molecular frameworks and hybrid systems. This derivatization is key to unlocking advanced applications, particularly in the realms of photochromic materials and organometallic chemistry. The construction of spirocyclic systems and the formation of organometallic complexes are two significant pathways for elaborating the basic indole scaffold into sophisticated functional molecules.

Construction of Spirocyclic Indoline (B122111) Derivatives (e.g., Spiropyrans, Spirooxazines)

Spirocyclic indoline derivatives, especially spiropyrans and spirooxazines, are a prominent class of photochromic compounds known for their ability to undergo reversible color changes upon exposure to light. The this compound moiety can be a critical building block for these molecules, influencing their photochromic properties, such as coloration efficiency, fatigue resistance, and switching speeds.

The general synthesis of indoline-based spiropyrans involves the condensation of a Fischer's base (2-methyleneindoline derivative) or its corresponding indolium salt with a substituted salicylaldehyde (B1680747). mdpi.comresearchgate.net For this compound, the synthetic strategy would first involve its conversion to the more reactive 5-ethoxy-1,3,3-trimethyl-2-methyleneindoline (a Fischer's base) or the corresponding 5-ethoxy-1,2,3,3-tetramethyl-3H-indolium salt.

The synthesis of a representative spiropyran, 5'-ethoxy-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline], would proceed via the condensation of 5-ethoxy-1,3,3-trimethyl-2-methyleneindoline with a salicylaldehyde derivative in a suitable solvent like ethanol. mdpi.com The reaction mechanism involves the nucleophilic attack of the enamine-like Fischer's base on the aldehyde, followed by cyclization and dehydration to form the spirocyclic structure.

Similarly, the synthesis of spirooxazines from this compound derivatives would typically involve the condensation of the corresponding Fischer's base with an ortho-hydroxynitroso aromatic compound, such as 1-nitroso-2-naphthol, in a refluxing solvent like methanol. asianpubs.orgnih.gov This reaction leads to the formation of the spirooxazine core, where the indoline and naphthoxazine moieties are linked through a spiro carbon atom. The ethoxy group at the 5-position of the indoline ring is expected to modulate the electronic properties of the resulting spirooxazine, thereby affecting its photochromic behavior.

The table below summarizes the key reactants and general conditions for the synthesis of these spirocyclic derivatives.

| Spirocyclic Derivative | Indoline Precursor | Coreactant | Typical Solvent |

| Spiropyran | 5-Ethoxy-1,3,3-trimethyl-2-methyleneindoline | Substituted Salicylaldehyde | Ethanol |

| Spirooxazine | 5-Ethoxy-1,3,3-trimethyl-2-methyleneindoline | ortho-Hydroxynitroso Aromatic | Methanol |

The photochromism of these compounds arises from the reversible cleavage of the spiro C-O bond upon UV irradiation, which converts the colorless spiro form into a colored, planar merocyanine (B1260669) form. The electronic nature of the substituents on both the indoline and the chromene or oxazine (B8389632) parts of the molecule plays a crucial role in the stability and color of the open form. The electron-donating ethoxy group at the 5-position of the indoline moiety is anticipated to influence the absorption maximum of the colored merocyanine form.

Formation of Organometallic Complexes with Indole-based Ligands

The indole nucleus and its derivatives are of significant interest in coordination and organometallic chemistry due to their potential to act as ligands for a variety of metal centers. researchgate.netmdpi.com The nitrogen atom of the indole ring can coordinate to a metal, and the aromatic system can participate in π-bonding, leading to the formation of stable organometallic complexes with unique electronic and photophysical properties. researchgate.net

Derivatives of this compound can be functionalized to create ligands for organometallic synthesis. For instance, the introduction of a coordinating group, such as an ethynyl (B1212043) group at a suitable position on the indole ring, can facilitate the formation of metal-acetylide complexes. A study on the related 5-ethynyl-1,3,3-trimethyl-3H-indole has demonstrated the synthesis and characterization of various organometallic complexes with ruthenium and iron. liverpool.ac.uk These complexes are formed by the reaction of the ethynyl-functionalized indole with appropriate metal precursors.

The synthesis of such complexes typically involves the deprotonation of the terminal alkyne with a base to form an acetylide, which then acts as a nucleophile to attack the metal center, displacing a labile ligand. The resulting organometallic complexes often exhibit interesting electrochemical and spectroelectrochemical properties, with redox events that can be localized on the metal-ligand framework.

The table below provides examples of organometallic complexes that could be formed using a functionalized this compound ligand, based on known chemistry of similar indole derivatives. liverpool.ac.uk

| Metal Center | Ancillary Ligands | Potential Indole Ligand | Resulting Complex Type |

| Ruthenium(II) | Cp*, (PPh₃)₂ | 5-Ethynyl-1,3,3-trimethyl-3H-indole | Ruthenium-acetylide |

| Iron(II) | Cp, dppe | 5-Ethynyl-1,3,3-trimethyl-3H-indole | Iron-acetylide |

| Platinum(II) | (PEt₃)₂ | 5-Ethynyl-1,3,3-trimethyl-3H-indole | Platinum-acetylide |

| Copper(I) | None | 5-Ethynyl-1,3,3-trimethyl-3H-indole | Copper-acetylide polymer |

Furthermore, the nitrogen atom of the indoline ring itself can act as a Lewis base and coordinate to metal centers. For example, indoline and its derivatives have been shown to form η¹-N-coordinated complexes with metals like palladium. acs.org The reaction of an indoline derivative with a suitable metal precursor, such as Pd(Cl)₂(PPh₃)(CH₃CN), can lead to the formation of a stable complex where the indoline is directly bonded to the metal through its nitrogen atom. acs.org The incorporation of the this compound scaffold into such complexes could influence their catalytic activity or material properties.

Structural Characterization and Advanced Spectroscopic Analysis of 5 Ethoxy 2,3,3 Trimethyl 3h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals for 5-Ethoxy-2,3,3-trimethyl-3H-indole can be achieved.

The ¹H NMR spectrum provides critical information regarding the electronic environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic, alkyl, and ethoxy protons.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at the C4 position is anticipated to appear as a singlet or a narrow doublet around δ 7.0-7.2 ppm. The H-6 proton, ortho to the ethoxy group, would likely resonate as a doublet of doublets around δ 6.8-6.9 ppm, while the H-7 proton would appear as a doublet around δ 7.3-7.5 ppm.

The ethoxy group protons exhibit a characteristic pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons around δ 4.0-4.1 ppm and a triplet for the methyl (-CH₃) protons at approximately δ 1.4-1.5 ppm, with a typical coupling constant (J) of ~7.0 Hz.

The methyl groups on the indolenine ring are expected to produce two singlets. The C2-methyl group would appear in the range of δ 2.1-2.3 ppm. The two methyl groups at the C3 position are chemically equivalent and would therefore give rise to a single, more intense singlet (integrating to 6H) at a higher field, around δ 1.2-1.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 7.30 - 7.50 | 1H | d | ~8.5 | H-7 |

| 7.00 - 7.20 | 1H | d | ~2.5 | H-4 |

| 6.80 - 6.90 | 1H | dd | J1≈8.5, J2≈2.5 | H-6 |

| 4.00 - 4.10 | 2H | q | ~7.0 | -OCH₂CH₃ |

| 2.10 - 2.30 | 3H | s | - | C2-CH₃ |

| 1.40 - 1.50 | 3H | t | ~7.0 | -OCH₂CH₃ |

| 1.20 - 1.30 | 6H | s | - | C3-(CH₃)₂ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Due to the presence of several quaternary carbons, this technique is particularly important for a complete structural assignment.

The spectrum would show a total of 11 distinct signals, as two pairs of carbons (the two C3-methyls and two aromatic carbons) are equivalent. The imine carbon (C2) is expected to be the most deshielded, appearing around δ 185-190 ppm. The aromatic carbons attached to heteroatoms, C5 (bonded to oxygen) and C7a (bonded to nitrogen), would also be found downfield, typically in the δ 155-160 ppm and δ 150-155 ppm regions, respectively. The quaternary sp³ carbon at C3 would resonate around δ 53-56 ppm. The methylene carbon of the ethoxy group is expected at δ 63-65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 185.0 - 190.0 | C2 (Quaternary Imine) |

| 155.0 - 160.0 | C5 (Quaternary Aromatic) |

| 150.0 - 155.0 | C7a (Quaternary Aromatic) |

| 145.0 - 150.0 | C3a (Quaternary Aromatic) |

| 120.0 - 125.0 | C7 (Aromatic CH) |

| 115.0 - 120.0 | C6 (Aromatic CH) |

| 105.0 - 110.0 | C4 (Aromatic CH) |

| 63.0 - 65.0 | -OCH₂CH₃ (Methylene) |

| 53.0 - 56.0 | C3 (Quaternary sp³) |

| 22.0 - 25.0 | C3-(CH₃)₂ (Methyl) |

| 15.0 - 18.0 | C2-CH₃ (Methyl) |

| 14.0 - 15.0 | -OCH₂CH₃ (Methyl) |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the complete molecular connectivity. nih.govacs.org

COSY (Correlation Spectroscopy): This experiment would verify proton-proton couplings. Key correlations would include the one between the methylene and methyl protons of the ethoxy group, and the coupling between the aromatic protons H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation as it reveals long-range (2-3 bond) C-H correlations. acs.org Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the ethoxy methylene protons (-OCH₂-) to the aromatic C5 carbon, confirming the position of the ethoxy substituent.

Correlations from the C2-methyl protons to the C2 and C3a carbons.

Correlations from the C3-gem-dimethyl protons to C3, C3a, and C4.

Correlations from the aromatic proton H-4 to C3, C5, and C7a.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, regardless of whether they are coupled through bonds. This would help to confirm the relative positions of the substituents. For instance, a NOE correlation would be expected between the C2-methyl protons and the H-7 proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

For a relatively volatile and thermally stable compound like this compound, Electron Ionization (EI) is a suitable technique that typically provides a clear molecular ion peak and detailed fragmentation. chemguide.co.uklibretexts.org Chemical Ionization (CI) could be used as a softer ionization method to enhance the molecular ion peak if it is weak in the EI spectrum. Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), would be the method of choice if the compound is derivatized into a salt or for high-throughput analysis.

The molecular formula is C₁₃H₁₇NO, which corresponds to a monoisotopic mass of 203.1310 Da. The EI mass spectrum would be expected to show a distinct molecular ion (M⁺˙) peak at m/z 203.

The fragmentation pattern in an EI mass spectrum is a reproducible fingerprint of a molecule's structure. libretexts.org For this compound, several characteristic fragmentation pathways can be predicted.

Loss of a Methyl Radical: The most common fragmentation for the 2,3,3-trimethyl-3H-indole scaffold is the loss of a methyl radical (•CH₃, 15 Da) from the gem-dimethyl group at the C3 position. This cleavage results in a highly stable tertiary carbocation. This fragment at [M-15]⁺ (m/z 188) is often the base peak in the spectrum.

Loss of an Ethyl Radical: Cleavage of the ethyl-oxygen bond in the ethoxy group can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a fragment at [M-29]⁺ (m/z 174) .

Benzylic-type Cleavage: Another significant fragmentation involves alpha-cleavage adjacent to the aromatic ring, leading to the loss of the entire ethoxy group as a radical (•OC₂H₅, 45 Da), producing a fragment at [M-45]⁺ (m/z 158) .

Table 3: Predicted Major Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 203 | [C₁₃H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 188 | [M - CH₃]⁺ | •CH₃ (15 Da) |

| 174 | [M - C₂H₅]⁺ | •C₂H₅ (29 Da) |

| 158 | [M - OC₂H₅]⁺ | •OC₂H₅ (45 Da) |

Vibrational (Infrared, IR) and Electronic (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of organic compounds. Infrared (IR) spectroscopy provides insights into the functional groups present in a molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions and conjugation within the system.

Characteristic Functional Group Absorptions in IR Spectra

While the specific IR spectrum for this compound is not readily found in the literature, the expected characteristic absorption bands can be inferred from the analysis of similar molecules. For instance, the IR spectrum of a related compound, Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b] researchgate.netnih.govoxazine], shows several key absorptions. nih.gov These include stretches for aromatic C-H, aliphatic C-H, and the C-O-C of the ethoxy group.

Based on the structure of this compound, the following characteristic IR absorptions are anticipated:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (methyl & ethyl) | 2985-2850 | Stretching |

| C=N (imine in 3H-indole) | 1650-1630 | Stretching |

| Aromatic C=C | 1600, 1475 | Stretching |

| Asymmetric C-O-C (ether) | 1275-1200 | Stretching |

| Symmetric C-O-C (ether) | 1150-1085 | Stretching |

Analysis of Electronic Transitions and Conjugation Effects by UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the aromatic system. The ethoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2,3,3-trimethyl-3H-indole. This is due to the extension of the conjugated system through the lone pairs of the oxygen atom.

In a study of a complex containing 5-ethynyl-2,3,3-trimethyl-3H-indole, a high-energy transition below 300 nm was assigned to a π-π* intraligand transition. researchgate.net For this compound, similar transitions are expected. The electronic spectrum would likely be characterized by two main absorption bands:

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 220-250 | Benzene ring |

| π → π | 270-300 | Indole (B1671886) system with ethoxy substituent |

The position and intensity of these bands provide valuable information about the electronic structure and the extent of conjugation in the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not available in the searched literature, we can predict some of its solid-state properties based on related structures.

Crystal System, Space Group, and Unit Cell Parameters

Hypothetical Crystallographic Data:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Unit Cell Dimensions | a, b, c (Å) and angles α, β, γ (°) would be determined experimentally. |

Precise Bond Lengths, Bond Angles, and Torsion Angles

A detailed X-ray crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles. For the this compound molecule, key parameters would include:

Bond Lengths: The C-O bond lengths of the ethoxy group, the C=N bond length of the imine, and the aromatic C-C bond lengths.

Bond Angles: The C-O-C angle of the ether, the angles around the sp³ hybridized C3 atom, and the angles within the benzene ring.

Torsion Angles: The torsion angle describing the orientation of the ethoxy group relative to the indole ring.

These parameters for a related spiro compound containing an ethoxy-trimethyl-indoline moiety have been determined, where the five-membered ring of the indoline (B122111) system adopts an envelope conformation. nih.gov

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···O Hydrogen Bonds)

The primary intermolecular interactions expected for this compound would be van der Waals forces, arising from the nonpolar hydrocarbon portions of the molecule. However, the presence of the ethoxy group introduces the potential for more specific and directional interactions, namely C-H···O hydrogen bonds. In such an arrangement, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, while activated C-H donors on neighboring molecules can participate as the hydrogen bond donors.

In a related complex, 2′-Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b] Current time information in Chatham County, US.researchgate.netoxazine], weak C-H···O hydrogen bonds have been observed to link molecules into centrosymmetric dimers. nih.gov This observation supports the likelihood of similar interactions occurring in the crystal structure of this compound. The hydrogen atoms of the methyl groups or the aromatic ring could potentially form such weak hydrogen bonds with the oxygen atom of the ethoxy group on an adjacent molecule.

To provide a definitive analysis, experimental determination of the crystal structure through single-crystal X-ray diffraction would be necessary. This would allow for the precise measurement of intermolecular distances and angles, confirming the presence and geometry of any C-H···O hydrogen bonds and elucidating the complete crystal packing arrangement.

Table of Potential Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| C-H···O Hydrogen Bond | Aromatic C-H, Methyl C-H | Ethoxy Oxygen | Formation of dimers or extended chains, influencing molecular orientation. |

| van der Waals Forces | Entire Molecule | Entire Molecule | Overall crystal cohesion and density. |

Applications in Advanced Materials Science and Chemical Technologies

Development of Optoelectronic Materials

The electronic and optical properties of materials derived from 5-Ethoxy-2,3,3-trimethyl-3H-indole can be finely tuned through chemical modifications, leading to the development of advanced optoelectronic materials.

The electronic and optical characteristics of materials derived from indolenine precursors can be significantly altered by making structural modifications. Introducing electron-withdrawing or electron-donating groups to the indole (B1671886) structure can change the molecule's electron affinity and conjugation length, leading to shifts in the maximum absorption peaks. mdpi.com For example, adding cyano (CN) and fluorine (F) atoms, which are strong electron-withdrawing groups, can cause a more significant redshift in the absorption spectrum. mdpi.com

Studies on ethenyl indoles with various donor or acceptor p-phenyl substituents have shown that the non-linear optical (NLO) properties are dependent on the substituent. nih.gov A strong electron-attracting substituent can lead to large NLO properties and charge transfer behavior. nih.gov The HOMO-LUMO energy gap of ethenyl indoles can be increased by enhancing the electron-donating ability of the p-phenyl substitution. nih.gov This demonstrates that indole can act as a donor in the development of NLO materials. nih.gov

Computational studies, such as those using the B3LYP method with a 6-311++** basis set, can be employed to understand the molecular structures, optimized geometries, and electronic and optical properties of these modified compounds. dntb.gov.ua

Derivatives of this compound find applications in the creation of luminescent and stimuli-responsive materials. The modification of the indole structure can lead to compounds with interesting photophysical properties. For instance, squaraine dyes derived from indolenine can exhibit significant fluorescence. uminho.pt

The development of materials that respond to external stimuli, such as light, is a key area of research. The photochromic behavior of spiropyrans and spirooxazines, as discussed earlier, is a prime example of stimuli-responsive materials. The reversible transformation between the closed, colorless spiro form and the open, colored merocyanine (B1260669) form allows for the development of light-sensitive switches and memory elements.

Functional Probes and Indicators in Chemical Research

The fluorescent properties of dyes derived from this compound make them suitable for use as functional probes in chemical and biological research. For example, squaraine dyes derived from indolenine have been investigated as potential fluorescent probes for the detection of human serum albumin (HSA). uminho.pt

Development of Fluorescence Probes based on Indolium Scaffolds

The indolium scaffold, the core structure of this compound, is a key component in the design of novel fluorescent probes. These probes are engineered to detect specific ions or molecules through changes in their fluorescence emission, offering high sensitivity and selectivity.

While direct studies on this compound as a fluorescent probe are not extensively documented, research on closely related indolium-based compounds provides significant insights into its potential. For instance, a novel fluorescent probe for the detection of cyanide (CN⁻) was developed using a 1,2,3,3-Tetramethyl-3H-indolium iodide conjugate. smolecule.comresearchgate.netrsc.org The mechanism of detection relies on the nucleophilic attack of the cyanide ion on the indolium salt, leading to a quenching of fluorescence. smolecule.comresearchgate.netrsc.org This principle can be extrapolated to probes built from a this compound framework.

The general strategy involves modifying the indolium structure to include a specific recognition site for the target analyte. Upon binding, the electronic properties of the indolium fluorophore are altered, resulting in a measurable change in the fluorescence signal. This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of the analyte. The versatility of the indole scaffold allows for the synthesis of a wide range of derivatives with tailored specificities. rsc.org

Table 1: Characteristics of a Representative Indolium-Based Fluorescent Probe

| Property | Description | Reference |

| Fluorophore Core | 1,2,3,3-Tetramethyl-3H-indolium iodide | smolecule.comresearchgate.netrsc.org |

| Target Analyte | Cyanide (CN⁻) | smolecule.comresearchgate.netrsc.org |

| Detection Mechanism | Fluorescence quenching upon nucleophilic attack | smolecule.comresearchgate.netrsc.org |

| Response Time | Rapid | rsc.org |

| Detection Limit | 1.53 × 10⁻⁶ M | smolecule.com |

The development of such probes holds significant promise for applications in environmental monitoring, clinical diagnostics, and cellular imaging. researchgate.netrsc.org The ethoxy group at the 5-position of this compound could potentially modulate the photophysical properties of the resulting probe, such as its emission wavelength and quantum yield, offering a pathway to fine-tune its performance for specific applications.

Studies of Photoisomerization Kinetics and Mechanisms in Solid-State Media

Photoisomerization, the light-induced reversible transformation between two isomers, is a fundamental process in the development of photochromic materials for applications such as optical data storage, molecular switches, and smart windows. While specific studies on the photoisomerization kinetics of this compound in solid-state media are scarce, research on related indole derivatives provides a basis for understanding its potential behavior.

Studies on compounds like 3-benzylidene-indolin-2-ones and 3H-naphthopyrans reveal that the indole moiety can participate in E-Z isomerization and other photocyclization reactions. chemicalbook.comsigmaaldrich.com The efficiency and kinetics of these processes are highly dependent on the molecular structure and the surrounding environment. In solid-state media, the rigid matrix can significantly influence the isomerization pathway and the stability of the photoisomers.

For instance, the photoisomerization of 3H-naphthopyrans involves the formation of colored transoid-cis (TC) and transoid-trans (TT) isomers. sigmaaldrich.com The substitution pattern on the aromatic rings can alter the potential energy landscape of the excited state, thereby controlling the isomerization pathway and the lifetime of the photoproducts. sigmaaldrich.com Similarly, the ethoxy group in this compound is expected to influence the electronic distribution within the molecule, which in turn would affect the energy barriers and reaction coordinates of any potential photoisomerization process.

Table 2: Factors Influencing Photoisomerization in Indole-Related Compounds

| Factor | Influence | Example Compounds | Reference |

| Substituent Effects | Alters excited-state potential energy surface, influencing isomerization pathway and product stability. | 10-methoxy-3H-naphthopyran | sigmaaldrich.com |

| Solvent/Matrix | Can affect the stability of isomers and the efficiency of the photoreaction. | 3-benzylidene-indolin-2-ones | chemicalbook.com |

| Light Source | Wavelength and intensity of light can control the photostationary state. | 3-benzylidene-indolin-2-ones | chemicalbook.com |

| Intramolecular Interactions | Hydrogen bonding can favor the formation of specific isomers. | Indole-oxindole constructs | nih.gov |

Further research into the solid-state photochemistry of this compound and its derivatives is warranted to fully explore its potential in the field of photoresponsive materials. Understanding the kinetics and mechanisms of its photoisomerization would be crucial for designing novel materials with tailored photochromic properties.

Future Research Directions and Emerging Trends in 5 Ethoxy 2,3,3 Trimethyl 3h Indole Chemistry

Exploration of Green Chemistry Approaches for Sustainable Synthesis

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For the synthesis of 5-Ethoxy-2,3,3-trimethyl-3H-indole and its derivatives, future research will likely prioritize the adoption of green chemistry principles. Traditional methods for synthesizing indole (B1671886) derivatives, such as the Fischer indole synthesis, often involve harsh conditions and the use of hazardous reagents. openmedicinalchemistryjournal.comnih.gov Green alternatives aim to mitigate these drawbacks.

Key areas of exploration will include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. openmedicinalchemistryjournal.com The application of microwave irradiation to the Fischer indole synthesis or other cyclization strategies for preparing the 2,3,3-trimethyl-3H-indole core is a promising avenue.

Solvent-free or water-mediated reactions: Utilizing water as a solvent or conducting reactions in the absence of a solvent can drastically reduce the environmental impact of the synthesis. openmedicinalchemistryjournal.comsemanticscholar.org

Use of solid acid catalysts: Replacing homogeneous acid catalysts with reusable solid acid catalysts can simplify purification processes and minimize waste.

Flow chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability, making them an attractive option for the sustainable production of this compound.

Table 1: Comparison of Conventional and Green Synthesis Approaches for Indole Derivatives

| Feature | Conventional Synthesis (e.g., Traditional Fischer Indole) | Green Synthesis Approaches |

| Catalyst | Often strong mineral acids (e.g., HCl, H2SO4) | Reusable solid acids, biocatalysts |

| Solvent | Often high-boiling organic solvents | Water, ionic liquids, or solvent-free |

| Energy Input | Prolonged heating | Microwave irradiation, ultrasound |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Work-up | Often involves neutralization and extraction | Simpler filtration and purification |

| Waste Generation | Significant | Minimized |

This table presents a generalized comparison for indole derivatives, and specific conditions for this compound would require experimental optimization.

Rational Design of Novel Derivatives with Enhanced or Tunable Optoelectronic Properties

The 3H-indole scaffold is a component of many dyes and functional materials. The ethoxy group at the 5-position of this compound offers a handle for further functionalization, and the electron-donating nature of this group can influence the electronic properties of the molecule. Future research will focus on the rational design of new derivatives with tailored optoelectronic properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photochromic materials.

The strategic modification of the this compound core could involve:

Introduction of electron-withdrawing or -donating groups: Attaching different functional groups to the aromatic ring or the ethoxy substituent can modulate the HOMO-LUMO energy gap and, consequently, the absorption and emission properties of the molecule. nih.gov

Extension of the π-conjugated system: Creating larger conjugated systems by linking the indole core to other aromatic or heteroaromatic units can lead to materials with red-shifted absorption and emission, which are desirable for certain applications.

Synthesis of spiropyran and spirooxazine derivatives: The 2,3,3-trimethyl-3H-indole moiety is a key component of many photochromic spiropyrans. rsc.org The synthesis of such derivatives from this compound could lead to new smart materials that change color in response to light.

Advanced Applications in Nanoscience and Supramolecular Chemistry

The unique structure of this compound makes it an interesting building block for the construction of complex nanostructures and supramolecular assemblies.

Nanoscience: Derivatives of this compound could be used to functionalize nanoparticles, quantum dots, or carbon nanotubes, thereby imparting new properties to these nanomaterials. For example, they could act as fluorescent probes for bioimaging or as components of chemical sensors. The 2,3,3-trimethylindolenine (B142774) unit has been used in the development of chromogenic anion sensors. sigmaaldrich.com

Supramolecular Chemistry: The indole nitrogen and the ether oxygen of the ethoxy group can participate in non-covalent interactions such as hydrogen bonding and coordination with metal ions. This opens up possibilities for the design of self-assembling systems, molecular cages, and host-guest complexes. These supramolecular structures could find applications in areas like drug delivery, catalysis, and molecular recognition.

Integrated Computational and Experimental Approaches for Material Discovery

The synergy between computational modeling and experimental work is becoming increasingly crucial in materials science. For this compound, this integrated approach will accelerate the discovery of new derivatives with desired properties.

Computational Screening: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic properties, as well as the absorption and emission spectra, of a wide range of virtual derivatives. acs.orgmdpi.comresearchgate.net This allows for the pre-selection of the most promising candidates for synthesis, saving significant time and resources.

Mechanistic Insights: Computational studies can provide a deeper understanding of reaction mechanisms, helping to optimize synthetic routes and explain observed properties. For instance, understanding the electronic effects of the ethoxy group can guide the rational design of new molecules. nih.gov

Structure-Property Relationships: By combining experimental data with computational models, it will be possible to establish robust structure-property relationships. This knowledge will enable the fine-tuning of the molecular architecture to achieve specific functionalities.

Table 2: Predicted Electronic Properties of Substituted 2,3,3-Trimethyl-3H-indole Derivatives (Illustrative)

| Substituent at C5 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted λmax (nm) |

| -H | -5.80 | -1.20 | 4.60 | ~270 |

| -OCH3 | -5.65 | -1.15 | 4.50 | ~275 |

| -OCH2CH3 | -5.62 | -1.14 | 4.48 | ~277 |

| -NO2 | -6.20 | -2.50 | 3.70 | ~335 |

| -CN | -6.15 | -2.30 | 3.85 | ~322 |

Disclaimer: The data in this table are hypothetical and for illustrative purposes only, based on general trends observed for substituted aromatic compounds. Actual values for this compound and its derivatives would need to be determined through specific computational and experimental studies.

Q & A

Q. What are the established synthetic routes for preparing 5-Ethoxy-2,3,3-trimethyl-3H-indole and its organometallic derivatives?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 5-ethynyl-2,3,3-trimethyl-3H-indole (a structural analog) is synthesized by reacting precursors like Ru/Fe organometallic chlorides with NHPF or CuI under reflux in methanol or acetonitrile . Key steps include:

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound complexes?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify chemical shifts for the indole core (e.g., Cα and Cβ carbons at δ 100–135 ppm) and metal-ligand coupling (e.g., = 146 Hz in Au complexes) .

- IR spectroscopy : Detects acetylide (C≡C) stretches (~2100 cm) and CO ligands (~1900 cm) in Ru/Fe complexes .

- X-ray crystallography : Resolves bond lengths and angles (e.g., M–C≡C bond distances of ~1.8–2.0 Å) .

- Cyclic voltammetry : Measures oxidation potentials (e.g., −640 to +780 mV vs. FeCp) to assess electron-transfer behavior .

Advanced Research Questions

Q. How do metal centers (e.g., Ru vs. Fe) influence the electrochemical properties of this compound complexes?

Methodological Answer: Ru complexes exhibit oxidation potentials 300–400 mV more positive than Fe analogs due to greater electron density delocalization from the metal center to the indole ligand. For example:

Q. Why do certain synthetic routes for Ru complexes with this compound ligands fail, and how can these challenges be addressed?

Data Contradiction Analysis: Attempts to synthesize [Ru(dppe)Cl]-indole complexes failed due to the indole nitrogen’s basicity interfering with metal coordination . Solutions :

Q. What limits the formation of molecular junctions using this compound derivatives, and how can this be optimized?

Methodological Answer: Single-molecule junction experiments revealed no conductive cross-linking due to weak Au–indole binding . Optimization strategies :

- Introduce thiol (-SH) or amine (-NH) anchoring groups to enhance surface adhesion.

- Replace Au electrodes with Pt or graphene to improve electronic coupling.

- Use electrochemical gating to modulate junction conductivity .

Application-Oriented Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.